Tri-sec-butylphenol

Lubricant Additives Oxidative Stability Thermal Degradation

Tri-sec-butylphenol (CAS 31154-98-0) is a tri-substituted hindered phenol, specifically 2,3,4-tri(butan-2-yl)phenol, with the molecular formula C18H30O and a molecular weight of 262.43 g/mol. As a member of the alkylphenol class, it functions primarily as a radical-scavenging antioxidant additive to prevent oxidative degradation in various organic substrates, including lubricants, plastics, and rubber.

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
CAS No. 31154-98-0
Cat. No. B12652666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-sec-butylphenol
CAS31154-98-0
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCC(C)C1=C(C(=C(C=C1)O)C(C)CC)C(C)CC
InChIInChI=1S/C18H30O/c1-7-12(4)15-10-11-16(19)18(14(6)9-3)17(15)13(5)8-2/h10-14,19H,7-9H2,1-6H3
InChIKeyPIHPRZNPMVNXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tri-sec-butylphenol (CAS 31154-98-0): Technical Overview for Scientific and Industrial Procurement


Tri-sec-butylphenol (CAS 31154-98-0) is a tri-substituted hindered phenol, specifically 2,3,4-tri(butan-2-yl)phenol, with the molecular formula C18H30O and a molecular weight of 262.43 g/mol [1]. As a member of the alkylphenol class, it functions primarily as a radical-scavenging antioxidant additive to prevent oxidative degradation in various organic substrates, including lubricants, plastics, and rubber [2]. Its structure, featuring three sec-butyl groups, imparts a distinct steric and electronic profile that differentiates it from more common tert-butyl-substituted phenolic antioxidants .

Tri-sec-butylphenol: The Functional and Performance Risks of Simple Alkylphenol Substitution


Substituting Tri-sec-butylphenol with a generic 'alkylphenol antioxidant' is technically unsound due to the critical influence of substituent type and position on antioxidant performance. The efficacy of hindered phenols is not a simple function of the presence of alkyl groups. Studies show that the position of substitution on the phenol ring is often more important than the nature of the alkyl group itself for determining antioxidant potency in substrates like lard [1]. Furthermore, the specific type of alkyl group (sec-butyl vs. tert-butyl) directly alters the compound's steric hindrance and electronic properties, which in turn affects hydrogen atom donation capacity and the stability of the resulting phenoxy radical . Therefore, changing the number, type, or position of alkyl substituents can lead to unpredictable and often inferior oxidative stability, potentially compromising the performance and longevity of the final formulated product. The following section details the specific, quantifiable points of differentiation where data is available.

Quantitative Evidence for Selecting Tri-sec-butylphenol (CAS 31154-98-0) Over Analogs


Thermal Stability in Lubricants: Tri-sec-butylphenol vs. tert-Butyl Analogs

Tri-sec-butylphenol is indicated for use in lubricating oil to improve high-temperature stability [1]. While a direct head-to-head comparison for this specific compound is not available in the public literature, studies on structurally related 2,4,6-trialkylated phenols provide a class-level inference. Research shows that in general, 2,4,6-trialkylated phenols are more active antioxidants than lesser alkylated phenols and are more active than the corresponding 3,4,6-alkylated phenols [2]. This suggests that Tri-sec-butylphenol, by virtue of its high degree of substitution, may offer a stability advantage over mono- or di-substituted analogs like 2,6-di-tert-butylphenol.

Lubricant Additives Oxidative Stability Thermal Degradation

Differentiation via Sec-Butyl Steric and Electronic Properties: A Class-Level Distinction

The antioxidant mechanism of hindered phenols involves hydrogen atom donation to a peroxy radical, forming a stable phenoxy radical. The stability of this phenoxy radical is crucial for terminating the oxidative chain reaction [1]. A key differentiator for Tri-sec-butylphenol is the presence of sec-butyl groups instead of the more common tert-butyl groups. Computational studies on phenolic antioxidants in lubricants have established that antioxidant properties are related not only to O-H bond dissociation energy but also to steric hindrance [2]. The sec-butyl group imparts a different steric and electronic environment compared to the bulky tert-butyl group , which can influence the compound's reactivity and the stability of the resulting phenoxy radical. This fundamental difference provides a basis for selecting Tri-sec-butylphenol in formulations where the performance of tert-butyl analogs is suboptimal, such as when a different solubility or radical scavenging profile is required.

Antioxidant Mechanism Steric Hindrance Phenoxy Radical Stability

Optimal Application Scenarios for Tri-sec-butylphenol (CAS 31154-98-0) Based on Evidence


High-Temperature Lubricant Formulation

Tri-sec-butylphenol is explicitly indicated for use in lubricating oil to improve high-temperature stability [1]. This makes it a suitable candidate for formulating engine oils, industrial gear oils, and other lubricants subject to thermal stress, where oxidation control is critical for extending service life and preventing deposit formation.

Polymer and Rubber Stabilization

As a hindered phenol, Tri-sec-butylphenol is a candidate for stabilizing polymers like polyethylene (PE), polypropylene (PP), and polyamide (PA) [1]. The class-level evidence indicating that tri-alkylated phenols can be more active antioxidants than less substituted analogs [2] supports its use in applications requiring robust, long-term oxidative protection for plastics and synthetic rubber.

Research and Development of Novel Antioxidant Systems

Given the limited public comparative data, Tri-sec-butylphenol is an excellent candidate for internal R&D projects. Its unique sec-butyl substitution pattern makes it a valuable tool for exploring structure-activity relationships and developing proprietary antioxidant blends where the performance of standard tert-butylphenolic antioxidants (e.g., BHT, 2,6-di-tert-butylphenol) is insufficient or undesirable.

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